molecular formula C9H10FN B1286757 4-Cyclopropyl-2-fluoroaniline CAS No. 893739-89-4

4-Cyclopropyl-2-fluoroaniline

Cat. No. B1286757
CAS RN: 893739-89-4
M. Wt: 151.18 g/mol
InChI Key: ORYUOTZNRAIMDX-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It is used in the synthesis of arylamide derivatives as RAF/MEK complex stabilizers and/or MEK inhibitors and antitumor agents .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2-fluoroaniline consists of a cyclopropyl group attached to the 4th carbon of an aniline ring, with a fluorine atom attached to the 2nd carbon of the aniline ring .


Chemical Reactions Analysis

4-Cyclopropyl-2-fluoroaniline is used in the synthesis of arylamide derivatives, which are known to act as RAF/MEK complex stabilizers and/or MEK inhibitors . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

4-Cyclopropyl-2-fluoroaniline is an oil at room temperature . It has a molecular weight of 151.18 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .

Safety and Hazards

4-Cyclopropyl-2-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It is used in the synthesis of arylamide derivatives, which are known to act as raf/mek complex stabilizers and/or mek inhibitors . These targets play a crucial role in the MAPK/ERK pathway, which is involved in cell division and differentiation.

Mode of Action

As a component in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it likely contributes to the inhibition of the mapk/erk pathway . This inhibition can prevent the over-proliferation of cells, which is a common characteristic of cancerous growths.

Biochemical Pathways

The compound is involved in the MAPK/ERK pathway through its role in the synthesis of RAF/MEK complex stabilizers and/or MEK inhibitors . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal on this pathway is often triggered by growth factors and its inhibition can prevent the over-proliferation of cells.

Result of Action

Given its role in the synthesis of raf/mek complex stabilizers and/or mek inhibitors, it is likely that the compound contributes to the inhibition of the mapk/erk pathway . This could potentially result in the prevention of cell over-proliferation, a characteristic of cancerous growths.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These conditions likely contribute to the stability of the compound and may influence its action and efficacy.

properties

IUPAC Name

4-cyclopropyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYUOTZNRAIMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602484
Record name 4-Cyclopropyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-fluoroaniline

CAS RN

893739-89-4
Record name 4-Cyclopropyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-cyclopropyl-2-fluoro-1-nitrobenzene (3.36 g, 18.55 mmol), powdered iron (4.35 g, 77.9 mmol), and 2M ammonium chloride in water (19.8 mL) and 3:2:1 v/v EtOH:THF:H2O (86 mL) was stirred at reflux under N2 for 17 h. The reaction mixture was cooled to RT and filtered through a pad of Celite. The Celite pad was rinsed well with ethyl acetate (˜50 mL). Saturated aqueous NaHCO3 solution was slowly added to the filtrate to neutralize the reaction mixture. The reaction mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude residue was purified via flash column chromatography eluted with 0 to 75% ethyl acetate/hexane to give 2.80 g (99%) of an orange oil, which solidified at 20° C. 1H NMR (400 MHz, CDCl3) δ 6.75-6.63 (m, 3H), 3.57 (s, 2H), 1.87-1.72 (m, 1H), 0.93-0.83 (m, 2H), 0.64-0.51 (m, 2H); MS (ESI) m/z: 152.3 [M+H]+.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.8 mL
Type
solvent
Reaction Step One
Name
Quantity
4.35 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
86 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

4-Cyclopropyl-2-fluoro-1-nitrobenzene (prepared as described in General Procedure 1.2C) (2.2 g, 12.14 mmol) was dissolved in 7 mL of an ethanol:THF:water 3:3:1 (v/v) mixture. To this was added ammonium chloride (1.02 g, 19.07 mmol) followed by iron powder (3.50 g, 62.7 mmol). The resulting mixture was heated in a 90° C. oil bath under a nitrogen atmosphere with rapid stirring for one hour. The reaction mixture was vacuum filtered through a sand and diatomaceous earth plug. The filtrate was concentrated in vacuo and the residue partitioned between dichloromethane and water. The organic phase was washed with brine, dried (MgSO4) and concentrated in vacuo to provide an orange oil (1.90 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
ethanol THF water
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

2-{2-Amino-2-[4-(2-trimethylsilanyloxy-ethoxy)-phenyl]-acetylamino}-N-(4-cyclopropyl-2-fluorophenyl)-3-phenyl-butyramide (680 mg, 1.2 mmol) and pyridine (3 mL) were dissolved in dichloromethane (60 mL) at −78° C. To this mixture was added a solution of triphosgene (296 mg, 1 mmol) in dichloromethane (15 mL) dropwise. The mixture was allowed to slowly warm to room temperature and stirred overnight at room temperature. The mixture was cooled in an ice bath and 3 M HCl (60 mL) was added slowly and stirring was continued at 0° C. for 30 minutes. The organic layer was separated and dried over anhydrous sodium sulfate. Concentration gave 150 mg of a oily solid that was chromatographed over silica gel (65% v/v ethyl acetate in hexanes) to give N-(4-cyclopropyl-2-fluoro-phenyl)-2-{4-[4-(2-hydroxy-ethoxy)-phenyl]-2,5-dioxo-imidazolidin-1yl}-3-phenyl-butyramide as a yellow solid (70 mg, 0.13 mmol, 13%).
Name
2-{2-Amino-2-[4-(2-trimethylsilanyloxy-ethoxy)-phenyl]-acetylamino}-N-(4-cyclopropyl-2-fluorophenyl)-3-phenyl-butyramide
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

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